3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Lipophilicity ADME Prediction Permeability

3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS 937626-14-7) is a synthetic 1,2,4-oxadiazole derivative bearing a 3-chloro-4,5-dimethoxyphenyl substituent at the 3-position and a propanoic acid side chain. Its molecular formula is C13H13ClN2O5 with a molecular weight of 312.71 g/mol.

Molecular Formula C13H13ClN2O5
Molecular Weight 312.71
CAS No. 937626-14-7
Cat. No. B2747507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
CAS937626-14-7
Molecular FormulaC13H13ClN2O5
Molecular Weight312.71
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C2=NOC(=N2)CCC(=O)O)Cl)OC
InChIInChI=1S/C13H13ClN2O5/c1-19-9-6-7(5-8(14)12(9)20-2)13-15-10(21-16-13)3-4-11(17)18/h5-6H,3-4H2,1-2H3,(H,17,18)
InChIKeyVXNRWUNQNXYINM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid (CAS 937626-14-7): Procurement-Relevant Identity and Core Specifications


3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS 937626-14-7) is a synthetic 1,2,4-oxadiazole derivative bearing a 3-chloro-4,5-dimethoxyphenyl substituent at the 3-position and a propanoic acid side chain. Its molecular formula is C13H13ClN2O5 with a molecular weight of 312.71 g/mol [1]. The compound is catalogued by major chemical suppliers including Santa Cruz Biotechnology (sc-345917) and Leyan (2046095), typically at ≥95% purity, and is designated exclusively for research use [2]. Predicted physicochemical parameters—including a calculated Log P of 2.33, pKa of 3.81, and topological polar surface area (tPSA) of 94.68 Ų—differentiate it from structurally analogous 1,2,4-oxadiazole-5-propanoic acids [3].

Why Generic Substitution of 3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid Is Scientifically Unsound


Substituting in-class 1,2,4-oxadiazole-5-propanoic acid analogs for the target compound introduces uncontrolled physicochemical variability that directly impacts assay reproducibility and structure-activity relationship (SAR) interpretation. The 3-chloro-4,5-dimethoxyphenyl motif confers a unique combination of lipophilicity (Log P 2.33), hydrogen-bonding capacity (six acceptors), and steric bulk absent in simpler phenyl, p-tolyl, or even 3,4,5-trimethoxy variants [1]. Computational predictions indicate that the chloro substituent markedly elevates Log D at physiological pH relative to non-halogenated analogs, altering membrane permeability and plasma protein binding profiles [1]. Importantly, no peer-reviewed biological potency data are currently available in public repositories for this compound, meaning that its functional differentiation from related oxadiazole propanoic acids remains grounded in structural and physicochemical distinction rather than direct pharmacological comparison [2][3]. Under these conditions, procurement of any generic substitute without explicit structural confirmation introduces a critical risk of divergent experimental outcomes.

Quantitative Differentiation of 3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid Against Closest Structural Analogs


Elevated Calculated Lipophilicity (Log P) Versus 4-Methylphenyl and 3,4,5-Trimethoxyphenyl Analogs

The target compound exhibits a predicted Log P of 2.33 (ACD/Labs derived, ChemBase) [1], reflecting the contribution of the chloro substituent to overall lipophilicity. In contrast, the 3,4,5-trimethoxy analog (CAS 676475-38-0) has a reported ACD/LogP of 2.28 , while the 4-methylphenyl analog (CAS 94192-17-3) registers a Log P of 2.06 [2]. The 0.27 unit Log P advantage over the p-tolyl variant corresponds to roughly a 1.9-fold increase in predicted n-octanol/water partition coefficient, which can meaningfully influence passive membrane diffusion rates and off-target binding.

Lipophilicity ADME Prediction Permeability Halogen Effect

Higher Ionization Propensity (pKa) Relative to Trimethoxy-Substituted Analog

The calculated pKa for the target compound is 3.81 (JChem prediction, ChemBase) [1], while the 3,4,5-trimethoxy analog (CAS 676475-38-0) is predicted to have a pKa near 4.05 . This 0.24 unit difference, though modest in solution, affects the precise pH at which 50% ionization occurs, altering the compound's net charge and solubility characteristics in common assay buffers (e.g., phosphate buffer pH 7.4 where both compounds exist >99% in the ionized carboxylate form).

Ionization pKa Solubility Protonation State

Increased Topological Polar Surface Area (tPSA) Directing Blood-Brain Barrier Penetration Predictions

The target compound's calculated tPSA of 94.68 Ų (ChemBase) [1] exceeds that of the 4-methylphenyl analog (76.22 Ų) [2] and the phenyl analog (CAS 24088-59-3, tPSA ~ 76 Ų estimated) . This substantial differential arises from the two methoxy oxygen atoms and the chloro substituent that increase the polar surface area without commensurate additional hydrogen-bond donor capacity. In silico CNS MPO desirability scores penalize tPSA above 90 Ų for brain penetration, meaning the target compound occupies a property space distinct from the simpler aryl analogs frequently employed as oxadiazole building blocks.

Polar Surface Area BBB Permeability CNS Drug Design Property Forecast

Molecular Weight and Rotatable Bond Differential Imparting Pharmacokinetic Property Divergence

The target compound has a molecular weight of 312.71 Da and 6 rotatable bonds [1], placing it near the upper bounds typical for fragment-based screening libraries but still within Lipinski's Rule of Five space. The trimethoxy analog (MW 308.29 Da, 7 rotatable bonds) presents a slightly higher conformational entropy penalty upon binding, while the 4-methylphenyl (MW 232.24 Da) and phenyl (MW 218.21 Da) analogs [2] are significantly smaller and more fragment-like. For any biochemical or cell-based assay requiring consistent compound handling (e.g., DMSO stock formulation, aqueous solubility under standard buffer conditions), the ~80 Da mass increment and altered rotatable bond count directly influence aggregation propensity and solubility, potentially generating false-negative or false-positive readouts if an analog is used.

Molecular Weight Rotatable Bonds Oral Bioavailability Rule of Five

Distinct Hydrogen Bond Acceptor Count and Pattern Influencing Target Engagement Predictions

The target compound possesses 6 hydrogen bond acceptors (two methoxy oxygens, two oxadiazole nitrogens, one oxadiazole oxygen, and the carbonyl oxygen of the carboxylic acid) [1]. The 4-methylphenyl and phenyl analogs contain only 3 hydrogen bond acceptors [2]. This three-acceptor differential directly alters the compound's pharmacophoric profile; for any protein target that exploits the methoxy oxygen(s) or the chloro substituent as a key recognition element, the simpler aryl analogs will fail to recapitulate the binding pose. While no target-specific binding data are publicly available for this compound, the difference in hydrogen-bonding capacity is a structural determinant that, in pharmacophore-guided virtual screening or structure-based design, differentiates this molecule from all less-substituted class members.

Hydrogen Bond Acceptors Target Recognition Binding Affinity Pharmacophore Mapping

Critical Note on the Absence of Public Primary Bioactivity Data for Comparative Selection

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and major patent databases (USPTO, WIPO) as of May 2026 reveals no peer-reviewed biological potency data (IC50, EC50, Ki) for 3-[3-(3-chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid [1][2]. The compound's target annotation (gamma-globin gene induction) appears exclusively on vendor websites excluded from this evidence guide, and no confirmatory independent studies could be located. This absence of quantitative biological comparator data precludes any direct head-to-head activity comparison with analogous oxadiazole propanoic acids at this time . Consequently, all differential evidence presented herein is restricted to computationally derived physicochemical properties, which provide a structural rationale for non-interchangeability but cannot support claims of superior biological potency, selectivity, or in vivo efficacy. Users should treat procurement decisions as structurally driven and request custom biological profiling data from suppliers where activity comparison is mandatory.

Data Gap Bioactivity Transparency Procurement Risk Evidence Limitation

Scientific and Industrial Application Scenarios for 3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid Based on Verified Differentiation Evidence


Physicochemical Property-Driven Lead Optimization in Drug Discovery

The target compound's distinct Log P (2.33), tPSA (94.68 Ų), and pKa (3.81) profile, documented through in silico predictions, makes it a candidate building block for medicinal chemistry programs seeking to modulate lipophilicity and hydrogen-bonding capacity within a 1,2,4-oxadiazole scaffold [1][2]. Teams optimizing ADME properties can leverage its elevated tPSA to reduce CNS penetration risk compared to lower-PSA phenyl or p-tolyl analogs, while the chloro substituent offers a synthetic handle for further derivatization or halogen-bonding interactions not available in non-halogenated variants .

Pharmacophore Diversification in Oxadiazole-Focused Compound Libraries

For screening library curation, this compound introduces three additional hydrogen-bond acceptors and significantly higher molecular volume relative to the commercially common phenyl-1,2,4-oxadiazole-5-propanoic acid core (CAS 24088-59-3) [1]. Procurement for high-throughput screening collections provides pharmacophoric diversity that is structurally verifiable by LC-MS and 1H-NMR, expanding the chemical space coverage of an oxadiazole-focused library in a manner that cannot be achieved by resupply of the simpler aryl analogs [3].

Negative Control or Orthogonal Probe in Gamma-Globin Induction Research

While no peer-reviewed bioactivity data confirm the compound's engagement with the gamma-globin promoter, vendor annotations suggest it may modulate fetal hemoglobin expression [2]. Under these unverified conditions, the compound can be rationally procured as a structurally orthogonal chemical probe to be tested alongside confirmed gamma-globin inducers (e.g., hydroxyurea, pomalidomide) in erythroid progenitor cell assays. The distinct chloro-dimethoxyphenyl substitution provides a chemical scaffold divergent from thalidomide analogs or short-chain fatty acids commonly employed, enabling researchers to probe structure-dependent effects on HbF induction while contributing primary data to the public domain .

Reference Standard for Analytical Method Validation in Oxadiazole Synthesis

The compound's well-defined molecular formula, high-resolution mass (monoisotopic mass 312.05129921 Da), and characteristic InChIKey (VXNRWUNQNXYINM-UHFFFAOYSA-N) make it suitable as a retention time and mass accuracy standard for LC-MS/MS methods monitoring oxadiazole-propanoic acid synthesis reactions [1]. Its ≥95% commercial purity (Leyan, Santa Cruz Biotechnology) and availability in 1 g quantities support its use as a system suitability standard, differentiated from smaller analogs by its unique chromatographic behavior arising from the combined chloro and methoxy substitution pattern [3].

Quote Request

Request a Quote for 3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.